3-(Oxolan-3-ylmethyl)piperidine hydrochloride
Overview
Description
“3-(Oxolan-3-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.72 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an oxolane ring via a methylene bridge . The InChI code for this compound is 1S/C10H19NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h9-11H,1-8H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Further physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources I found.Scientific Research Applications
Fluorescent Sensors for Metal Ions
Research by Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes, including compounds similar to 3-(Oxolan-3-ylmethyl)piperidine hydrochloride, for detecting Cu2+ and Hg2+ ions in aqueous solutions. These compounds demonstrate different emission characteristics and color changes upon detection of these metal ions, offering a sensitive and selective optical signaling method (Wang et al., 2014).
Synthesis and Spectroscopic Properties
Devi et al. (2020) investigated the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research contributes to understanding the structural and electronic properties of such compounds (Devi et al., 2020).
Enantiospecific Synthesis
Babu et al. (2014) focused on the enantiospecific synthesis of piperidin-3-ol derivatives. Their method involved ring openings of enantiomerically pure compounds, relevant to the synthesis of this compound. This contributes to the development of enantioselective synthetic routes in pharmaceutical chemistry (Babu et al., 2014).
Molecular Structural Studies
Szafran et al. (2007) characterized a compound structurally similar to this compound using X-ray diffraction and computational methods. Such studies provide insights into the molecular structure and potential reactivity of these compounds (Szafran et al., 2007).
Synthesis of Piperidin Derivatives
Košak et al. (2014) presented a synthesis method for orthogonally protected piperidin derivatives, demonstrating a straightforward two-step procedure. This research contributes to the facile synthesis of piperidine-based compounds for medicinal chemistry applications (Košak et al., 2014).
Synthesis of Pyrrolidine-Piperidine Compounds
Smaliy et al. (2011) developed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to this compound. This research provides a more efficient method for producing such compounds, which are important in medicinal chemistry (Smaliy et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(oxolan-3-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJIRONEFUQBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCOC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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